4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine

描述

Molecular Architecture and Substituent Effects

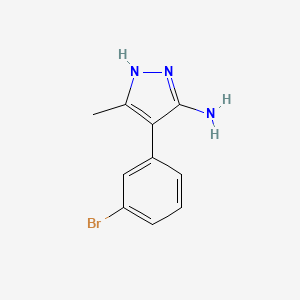

The molecular structure of 4-(3-Bromophenyl)-3-methyl-1H-pyrazol-5-amine consists of a five-membered pyrazole ring system with two adjacent nitrogen atoms at positions 1 and 2, creating a distinctive heterocyclic framework. The compound features a brominated phenyl group attached at the 4-position of the pyrazole ring, specifically carrying the bromine substituent at the meta position of the phenyl ring. This substitution pattern significantly influences the electronic properties and reactivity of the molecule compared to other pyrazole derivatives.

The substituent effects in pyrazole systems have been extensively studied, revealing that electron-donating groups at the 3-position tend to stabilize specific tautomeric forms. Research demonstrates that electron-donating groups such as methyl groups favor the 3-substituted tautomer configuration, which is consistent with the structural arrangement observed in this compound. The presence of the methyl group at the 3-position contributes to the overall stability of the molecular structure through electronic donation effects.

The bromophenyl substituent introduces additional complexity to the electronic structure through its electron-withdrawing properties. Studies on similar brominated pyrazole derivatives indicate that halogen substitution on aromatic rings affects the electronic distribution within the pyrazole system. The meta-position of the bromine atom on the phenyl ring creates a specific electronic environment that influences both the chemical reactivity and physical properties of the compound.

The amino group at the 5-position of the pyrazole ring represents another critical structural feature. Research on aminopyrazoles demonstrates that the positioning of the amino group significantly affects tautomeric preferences and stability. Theoretical calculations have shown that 3-amino tautomers are generally more stable than their 5-amino counterparts, with energy differences of approximately 2.61 kcal/mol favoring the 3-position. However, in this specific compound, the amino group is fixed at the 5-position, creating unique electronic interactions with the adjacent nitrogen atoms in the pyrazole ring.

属性

IUPAC Name |

4-(3-bromophenyl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGMEKBNNPAEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine typically involves:

- Construction of the pyrazole ring with the 3-methyl substituent.

- Introduction of the 3-aminopyrazole functionality.

- Selective bromination of the phenyl ring at the meta-position (3-position).

The synthetic route can be divided into two main approaches:

Stepwise Synthesis via Pyrazole Ester Intermediates and Subsequent Functionalization

A well-documented method involves the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine as a key intermediate, which can be further functionalized to introduce the 3-bromophenyl substituent at the N1 or C4 position of the pyrazole ring.

Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine

This method, described in a 2020 patent, uses diethyl butynedioate and methylhydrazine as starting materials. The process comprises the following key steps:

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate + methylhydrazine | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination | Tribromooxyphosphorus | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |

| 3 | Hydrolysis | 10% NaOH in ethanol, room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Substitution | tert-butyl alcohol + azido dimethyl phosphate in DMF at 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Deprotection | 50% trifluoroacetic acid in dichloromethane, room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |

This synthetic route is noted for its simplicity, cost-effectiveness, and avoidance of highly toxic reagents. It offers good scalability and operational convenience, addressing common issues in pyrazole synthesis such as raw material availability and safety.

Functionalization to this compound

Following the preparation of the 5-bromo-1-methyl-1H-pyrazol-3-amine intermediate, arylation at the N1 or C4 position with 3-bromophenyl groups can be achieved through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) or via electrophilic aromatic substitution on appropriately substituted pyrazole derivatives. Specific detailed protocols for this step are less frequently reported but are well established in heterocyclic chemistry literature.

Direct Halogenation of 3-Aryl-1H-pyrazol-5-amines

An alternative approach involves starting from 3-aryl-1H-pyrazol-5-amines and performing selective halogenation on the aryl ring.

- Halogenation using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in solvents like dimethyl sulfoxide (DMSO) under nitrogen atmosphere at room temperature leads to regioselective bromination or iodination of the aryl ring.

- The reaction conditions typically involve stirring the pyrazol-5-amine with NBS (or NIS) for several hours, followed by extraction and purification via chromatography or recrystallization.

- This metal-free protocol provides moderate to high yields (up to 90-98%) and is scalable to gram quantities.

This method enables the preparation of this compound by starting with the corresponding 3-phenyl-1H-pyrazol-5-amine and introducing the bromine at the meta position of the phenyl ring.

Condensation of β-Ketonitriles with Hydrazines for 5-Aminopyrazoles

Another versatile synthetic approach involves the condensation of β-ketonitriles with methylhydrazine derivatives to form 5-aminopyrazoles.

- This method allows the introduction of various substituents at the 3- and 4-positions of the pyrazole ring by selecting appropriate β-ketonitrile precursors.

- The reaction typically proceeds under mild conditions and can be adapted for combinatorial synthesis.

- For example, 4-(1-cyano-2-oxoethyl)benzamide derivatives react with methylhydrazine to yield 5-aminopyrazoles with aryl substitution, which can be further functionalized to introduce bromine substituents on the phenyl ring.

Multicomponent Domino Reactions (MDRs) for Pyrazole Derivatives

Recent advances include multicomponent domino reactions involving arylglyoxals and pyrazol-5-amines, which provide efficient access to complex pyrazole-fused heterocycles.

- Using p-toluenesulfonic acid as a Brønsted acid promoter in DMF, arylglyoxals react with 1-phenyl-3-methylpyrazol-5-amine derivatives to form various heterocyclic frameworks.

- While this method is more focused on fused ring systems, it demonstrates the potential for selective functionalization and diversification of pyrazole cores bearing aryl substituents, including bromophenyl groups.

Summary Table of Preparation Methods

| Method | Key Starting Materials | Reaction Type | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Stepwise synthesis via pyrazole esters | Diethyl butynedioate, methylhydrazine, tribromooxyphosphorus | Condensation, bromination, hydrolysis, substitution, deprotection | Room temp to 100 °C, NaOH, TFA, DMF | Simple route, low cost, scalable, avoids toxic reagents | Multi-step, requires intermediate purification |

| Direct halogenation of 3-aryl-pyrazol-5-amines | 3-phenyl-1H-pyrazol-5-amine, NBS | Electrophilic aromatic substitution | Room temp, DMSO, N2 atmosphere | Metal-free, high yield, scalable | Requires preformed pyrazol-5-amine |

| β-Ketonitrile condensation with hydrazines | β-ketonitriles, methylhydrazine | Condensation | Mild conditions | Versatile, suitable for libraries | May need further functionalization |

| Multicomponent domino reactions | Arylglyoxals, pyrazol-5-amines, p-TsOH | Acid-promoted cyclization | DMF, elevated temp | Efficient, novel heterocycles | More complex products, not direct |

Research Findings and Practical Notes

- The patented method using diethyl butynedioate is notable for its avoidance of highly toxic reagents and offers a practical synthetic route to 5-bromo-1-methyl-1H-pyrazol-3-amine, a close analogue or precursor to the target compound.

- Halogenation using NBS in DMSO is a mild and effective method for introducing bromine into the aromatic ring of pyrazol-5-amines, providing regioselectivity and good yields without the need for metal catalysts.

- Condensation of β-ketonitriles with hydrazines remains a cornerstone for preparing 5-aminopyrazoles, allowing structural diversity through choice of starting materials.

- Multicomponent domino reactions expand the synthetic toolbox for pyrazole derivatives but may require further steps to isolate the specific this compound.

化学反应分析

Types of Reactions

4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as amino, nitro, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

科学研究应用

Pharmaceutical Development

Therapeutic Potential

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has shown promise in developing anti-inflammatory and analgesic medications . Researchers have noted its potential to treat pain and inflammation effectively .

Case Study: Antimicrobial Activity

Recent studies indicate that 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine exhibits antimicrobial properties, particularly against Gram-positive bacteria. The presence of the bromine atom enhances its lipophilicity, potentially improving its interaction with biological targets.

| Application Area | Details |

|---|---|

| Anti-inflammatory | Key intermediate for analgesic drugs |

| Antimicrobial | Effective against Gram-positive pathogens |

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, the compound is utilized in the formulation of pesticides and herbicides . Its chemical structure allows for the development of agrochemicals that improve crop yield and protect against various pests .

| Application Area | Details |

|---|---|

| Pesticides | Enhances crop protection |

| Herbicides | Improves agricultural productivity |

Material Science

Novel Materials Development

The compound is being explored for its potential in creating materials with enhanced properties such as thermal stability and chemical resistance , making it suitable for applications in coatings and polymers .

| Application Area | Details |

|---|---|

| Coatings | Improved durability |

| Polymers | Enhanced chemical resistance |

Biochemical Research

Biochemical Assays

In biochemical research, this compound serves as a tool for studying enzyme interactions and biological pathways. This application is crucial for drug discovery, as understanding these interactions can lead to the identification of new therapeutic targets .

Summary of Research Findings

The ongoing research into this compound continues to unveil its multifaceted applications across various scientific domains. The compound's unique structural features contribute to its effectiveness as a therapeutic agent, agrochemical, material enhancer, and biochemical research tool.

作用机制

The mechanism of action of 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Halogen Position: Replacing the 3-bromophenyl group with a 4-fluorophenyl (e.g., 4-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine) reduces molecular weight (203.21 vs.

Heterocycle Core : Triazole analogs (e.g., 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine) exhibit higher molecular weights (~300–350 g/mol) and distinct hydrogen-bonding capabilities compared to pyrazoles .

Bulkier Substituents : Compounds like 4h (C₃₀H₃₂FN₃O₂) incorporate tert-butyl and carboxamide groups, enhancing steric bulk and solubility but reducing cell permeability .

Key Observations :

- Regioselectivity : highlights that reactions with sulfonyl chlorides favor endo-substitution in pyrazole amines (76–84% yields), critical for derivative synthesis .

- Solvent Effects: The use of n-butanol in triazole synthesis () vs. DMF in pyrazole synthesis () impacts reaction efficiency and purity .

Physicochemical Properties

- Hydrogen Bonding: The 5-amino group in pyrazole amines participates in hydrogen bonding, as shown in crystal structures (e.g., NBO analysis in ) .

- Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to fluorine-substituted analogs, impacting bioavailability .

生物活性

4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their roles in medicinal chemistry, exhibiting anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazole compounds against Gram-positive and Gram-negative bacteria. Specifically, compounds with bromine substitutions showed enhanced antibacterial activity due to their ability to disrupt bacterial cell walls and inhibit growth.

| Compound | Antibacterial Activity (MIC mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.025 | E. coli, S. aureus |

The presence of the bromine atom in this compound is believed to enhance its lipophilicity, facilitating better penetration through bacterial membranes .

Anti-inflammatory Activity

In vivo studies have shown that pyrazole derivatives can significantly reduce inflammation. For instance, in a carrageenan-induced paw edema model, compounds similar to this compound exhibited substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 76% at 10 µM | 93% at 10 µM |

These results indicate that this compound may serve as a potential candidate for developing new anti-inflammatory agents .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been explored in various studies. The compound's structural features allow it to interact with multiple biological targets, including kinases involved in cancer progression. In vitro tests against glioblastoma cell lines revealed that similar pyrazole compounds inhibited cell proliferation effectively.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 12.5 | Glioblastoma |

This suggests that the compound may be useful in the development of targeted therapies for specific cancer types .

Case Studies

- Anti-inflammatory Study : A study evaluated the effects of several pyrazole derivatives on inflammation in animal models. The results indicated that compounds with bromine substitutions consistently showed higher efficacy compared to non-substituted analogs.

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of halogenated pyrazoles against various pathogens, revealing that this compound had potent activity against both E. coli and S. aureus.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted phenylhydrazines and β-ketoesters or β-diketones. For example, microwave-mediated reactions between 3-bromophenylhydrazine and acetylacetone derivatives can improve yield (70–85%) under solvent-free conditions . Optimization involves adjusting reaction time (15–30 min), temperature (80–120°C), and stoichiometry of aldehydes/ketones. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : (400 MHz, DMSO-d) reveals key peaks: δ 2.25 (s, 3H, CH), 5.80 (s, 1H, NH), 7.30–7.60 (m, 4H, aromatic H) . IR confirms NH stretching at 3350–3450 cm and C-Br vibration at 550 cm.

- Crystallography : Single-crystal X-ray diffraction (SHELX-97) confirms planar pyrazole rings with dihedral angles of 15–25° between the bromophenyl and pyrazole moieties. Hydrogen-bonding networks (N–H···N, ~2.8 Å) stabilize the crystal lattice .

Q. What in vitro assays are used to evaluate its biological activity, and how are results interpreted?

- Methodological Answer : Antifungal/antibacterial activity is assessed via broth microdilution assays (CLSI guidelines), reporting minimum inhibitory concentrations (MICs) against Candida albicans (MIC = 8–16 µg/mL) and Staphylococcus aureus (MIC = 32 µg/mL) . Toxicity is evaluated via Ames tests (TA98 strain) to detect mutagenicity; a revertant count <2× control indicates low genotoxicity .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental crystallographic data for hydrogen-bonding networks be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic proton disorder. Use ab initio molecular dynamics (AIMD) simulations (e.g., CP2K software) to model solvent interactions. Cross-validate with variable-temperature crystallography (100–300 K) to observe proton mobility. For example, hydrogen bonds predicted at 2.9 Å by DFT may resolve experimentally as bifurcated interactions (2.7 Å and 3.1 Å) due to thermal motion .

Q. What strategies address inconsistent structure-activity relationship (SAR) data when modifying substituents?

- Methodological Answer : Contradictions in bioactivity (e.g., enhanced antifungal but reduced antitubulin activity with methoxy groups) require multiparameter optimization:

- Electron-withdrawing groups (e.g., Br at para-position) improve π-stacking with fungal CYP51 (docking scores: −9.2 kcal/mol vs. −7.5 kcal/mol for unsubstituted analogs) .

- Steric effects : Bulky substituents (e.g., trifluoromethyl) disrupt tubulin binding (IC increases from 0.8 µM to >10 µM) . Validate via comparative molecular field analysis (CoMFA) .

Q. How are crystallographic disorders in pyrazole derivatives managed during refinement with SHELXL?

- Methodological Answer : For disordered bromophenyl rings (occupancy 60:40), apply PART and SUMP commands in SHELXL to model split positions. Use ISOR restraints to prevent unrealistic thermal motion. For twinned crystals (e.g., monoclinic P2/c), apply TWIN/BASF commands with HKLF5 data. R values <0.05 and wR <0.12 indicate successful refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。